4-Bromo-2-chloro-6-fluorobenzoic acid
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Overview
Description
4-Bromo-2-chloro-6-fluorobenzoic acid is a halogenated derivative of benzoic acid . It is used in the synthesis of pharmaceutically significant products .
Molecular Structure Analysis
The molecular weight of this compound is 253.45 . The InChI key is DKMRNJAOJFCMPT-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical form of this compound is solid . The storage temperature is ambient .Scientific Research Applications
Synthesis and Chemical Properties
4-Bromo-2-chloro-6-fluorobenzoic acid is involved in the synthesis of various fluorinated benzoic acid derivatives. A method described by Boyarskiy et al. (2010) utilizes cobalt-catalyzed methoxycarbonylation of polysubstituted halobenzenes to prepare diverse fluorobenzoic acids efficiently. This process maintains the fluorine substituents and offers a universal approach for deriving fluorobenzoic acids from readily available materials with good yields, showcasing the versatility of halogenated benzoic acids in synthetic chemistry (Boyarskiy, Fonari, Khaybulova, Gdaniec, & Simonov, 2010).
Material Science and Electrochemistry
The adsorption behaviors of halogenated benzoic acids, including compounds similar to this compound, on gold electrodes have been studied by Ikezawa et al. (2006). These studies reveal how substituents affect the orientation and adsorption state of benzoic acids on metal surfaces, contributing to the understanding of interfacial processes in electrochemical systems (Ikezawa, Yoshida, & Ariga, 2006).
Photophysical Properties
Kuş (2017) explored the photochemical behavior of 2-chloro-6-fluorobenzoic acid when isolated in a xenon matrix, finding that it exists in different conformers. UV irradiation leads to decarboxylation, demonstrating the compound's potential for photochemical studies and its utility in understanding the behavior of halogenated benzoic acids under light exposure (Kuş, 2017).
Advanced Materials Development
Tan et al. (2016) investigated the modification of poly(3,4-ethylenedioxythiophene) with halobenzoic acids, including derivatives similar to this compound, to enhance conductivity. This research opens pathways for developing high-efficiency, ITO-free organic solar cells, illustrating the role of halogenated benzoic acids in the advancement of photovoltaic materials (Tan, Zhou, Ji, Huang, & Chen, 2016).
Thermodynamic and Structural Analysis
Research on the thermodynamic properties and structural characterization of halogenated benzoic acids, including this compound, helps in understanding their stability and reactivity. Studies such as those conducted by Chirico et al. (2017) utilize computational chemistry to critically evaluate the thermodynamic properties, contributing to the knowledge base necessary for designing chemical processes and materials with predictable behaviors (Chirico, Kazakov, Bazyleva, Diky, Kroenlein, Emelâ²yanenko, & Verevkin, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Benzoic acid derivatives are generally known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that halogenated benzoic acids can participate in various chemical reactions due to the presence of the halogen atoms and the carboxylic acid group . These reactions can lead to changes in the target molecules, potentially altering their function .
Biochemical Pathways
It’s known that this compound can be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . This suggests that it might influence pathways involving these intermediates.
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties suggest that the compound could have good bioavailability.
Result of Action
Given its potential use in the synthesis of biaryl intermediates , it may play a role in the synthesis of various biologically active compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-chloro-6-fluorobenzoic acid. For instance, its stability might be affected by temperature, as it’s recommended to be stored at 2-8°C . Furthermore, its solubility in different solvents can influence its distribution and availability in the body .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 4-Bromo-2-chloro-6-fluorobenzoic acid are not fully understood as of my knowledge cutoff in 2021. It is known that halogenated benzoic acids can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific structure and properties of the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Similar compounds are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
4-bromo-2-chloro-6-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMRNJAOJFCMPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693218 |
Source
|
Record name | 4-Bromo-2-chloro-6-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1321613-01-7 |
Source
|
Record name | 4-Bromo-2-chloro-6-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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